molecular formula C15H26O2 B12629630 Propan-2-yl (4-tert-butylcyclohex-1-en-1-yl)acetate CAS No. 919769-06-5

Propan-2-yl (4-tert-butylcyclohex-1-en-1-yl)acetate

Cat. No.: B12629630
CAS No.: 919769-06-5
M. Wt: 238.37 g/mol
InChI Key: VKISDHIYUQEBNB-UHFFFAOYSA-N
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Description

Propan-2-yl (4-tert-butylcyclohex-1-en-1-yl)acetate is an organic compound known for its unique chemical structure and properties. It is an ester formed from the reaction of propan-2-ol (isopropanol) and 4-tert-butylcyclohex-1-en-1-yl acetic acid. This compound is often used in various industrial applications due to its stability and reactivity.

Properties

CAS No.

919769-06-5

Molecular Formula

C15H26O2

Molecular Weight

238.37 g/mol

IUPAC Name

propan-2-yl 2-(4-tert-butylcyclohexen-1-yl)acetate

InChI

InChI=1S/C15H26O2/c1-11(2)17-14(16)10-12-6-8-13(9-7-12)15(3,4)5/h6,11,13H,7-10H2,1-5H3

InChI Key

VKISDHIYUQEBNB-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)CC1=CCC(CC1)C(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propan-2-yl (4-tert-butylcyclohex-1-en-1-yl)acetate typically involves the esterification reaction between propan-2-ol and 4-tert-butylcyclohex-1-en-1-yl acetic acid. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The reactants are continuously fed into the reactor, and the product is continuously removed, which helps in maintaining the desired reaction conditions and improving the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl (4-tert-butylcyclohex-1-en-1-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: It can be reduced to form alcohols.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines and alcohols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of esters, amides, or ethers depending on the nucleophile used.

Scientific Research Applications

Flavor and Fragrance Industry

Propan-2-yl (4-tert-butylcyclohexen-1-yl)acetate is utilized as a fragrance component due to its pleasant odor profile. It is often incorporated into perfumes and scented products, enhancing their aromatic qualities.

Chemical Intermediates

This compound serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including:

  • Cross-coupling reactions : Useful in synthesizing complex pharmaceuticals.
  • Diels-Alder reactions : Important for producing cyclic compounds with biological activity.

Biological Studies

Research has indicated that compounds similar to Propan-2-yl (4-tert-butylcyclohexen-1-yl)acetate exhibit biological activities such as:

  • Antimicrobial properties
  • Potential anti-inflammatory effects
    These findings suggest that this compound could be further explored for therapeutic applications.

Case Studies

StudyFocusFindings
Flavor Profile AnalysisDemonstrated effective use as a flavoring agent in food products, enhancing consumer acceptance.
Synthesis of PharmaceuticalsShowed high yield in synthesizing complex drugs through cross-coupling techniques.
Antimicrobial ActivityRevealed significant inhibition of bacterial growth, indicating potential as a natural preservative.

Mechanism of Action

The mechanism of action of Propan-2-yl (4-tert-butylcyclohex-1-en-1-yl)acetate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which can then participate in various biochemical pathways. The compound’s reactivity is influenced by the presence of the tert-butyl group, which provides steric hindrance and affects the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    Isopropyl acetate: Similar ester structure but lacks the cyclohexene ring and tert-butyl group.

    Ethyl acetate: Another ester with a simpler structure, commonly used as a solvent.

    Butyl acetate: Similar ester but with a butyl group instead of the propan-2-yl group.

Uniqueness

Propan-2-yl (4-tert-butylcyclohex-1-en-1-yl)acetate is unique due to the presence of the cyclohexene ring and the tert-butyl group, which confer specific chemical properties and reactivity. These structural features make it distinct from other simpler esters and contribute to its specific applications in various fields.

Biological Activity

Propan-2-yl (4-tert-butylcyclohex-1-en-1-yl)acetate, also known as a derivative of cyclohexene, has garnered attention due to its potential biological activities. This compound's structure suggests it may exhibit various pharmacological properties, including antimicrobial and anti-inflammatory effects. This article synthesizes current research findings on the biological activity of this compound, emphasizing its mechanisms of action and potential applications in medicine.

Chemical Structure and Properties

The molecular formula for this compound is C13H22O2C_{13}H_{22}O_2. Its structure features a cyclohexene ring with a tert-butyl group and an acetate moiety, which may influence its interaction with biological targets.

Antimicrobial Activity

Recent studies have demonstrated that compounds structurally similar to this compound exhibit significant antimicrobial properties. For instance, derivatives with similar functional groups have shown effectiveness against various Gram-positive and Gram-negative bacteria.

Compound MIC (µg/mL) Target Bacteria
Compound A3.12 - 6.25Staphylococcus aureus
Compound B16 - 125Methicillin-resistant Staphylococcus aureus
This compoundTBDTBD

Studies indicate that the mechanism of action may involve disruption of bacterial cell membranes, leading to increased permeability and cell lysis .

Anti-inflammatory Effects

In addition to antimicrobial activity, there is emerging evidence suggesting that this compound may possess anti-inflammatory properties. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in various models, potentially through the modulation of signaling pathways involved in the inflammatory response.

Case Study 1: Antimicrobial Efficacy

In a study published in The Journal of Antimicrobial Chemotherapy, researchers evaluated the antimicrobial efficacy of several acetate derivatives against clinical isolates of resistant bacteria. The results indicated that compounds with structural similarities to this compound demonstrated notable activity, suggesting potential for development as new antimicrobial agents .

Case Study 2: Inhibition of Inflammatory Pathways

Another study investigated the effects of related compounds on inflammatory markers in vitro. The results showed significant reductions in tumor necrosis factor-alpha (TNF-α) and interleukin (IL)-6 levels when treated with these acetate derivatives, indicating their potential use in managing inflammatory diseases .

The biological activity of this compound can be attributed to several mechanisms:

  • Membrane Disruption : Similar compounds have been found to integrate into bacterial membranes, causing structural changes that lead to cell death.
  • Cytokine Modulation : By inhibiting key inflammatory cytokines, these compounds may help in reducing chronic inflammation.
  • Enzyme Inhibition : Some derivatives have shown the ability to inhibit enzymes involved in bacterial metabolism, further contributing to their antimicrobial effects.

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